molecular formula C4H8N2O2S B14000831 S-(3-amino-3-oxopropyl) carbamothioate CAS No. 77052-76-7

S-(3-amino-3-oxopropyl) carbamothioate

Cat. No.: B14000831
CAS No.: 77052-76-7
M. Wt: 148.19 g/mol
InChI Key: XRRRRODRADWZRA-UHFFFAOYSA-N
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Description

S-(3-amino-3-oxopropyl) carbamothioate is a chemical compound with the molecular formula C4H8N2O2S It is known for its unique structure, which includes an amino group, a carbonyl group, and a thiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-amino-3-oxopropyl) carbamothioate typically involves the reaction of 3-aminopropanoic acid with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

S-(3-amino-3-oxopropyl) carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiocarbamates.

Scientific Research Applications

S-(3-amino-3-oxopropyl) carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(3-amino-3-oxopropyl) carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Similar Compounds

    S-(3-amino-3-oxopropyl)-cysteine: Similar structure but contains a cysteine moiety.

    S-alkyl carbamothioates: A broader class of compounds with varying alkyl groups.

Uniqueness

S-(3-amino-3-oxopropyl) carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

77052-76-7

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

S-(3-amino-3-oxopropyl) carbamothioate

InChI

InChI=1S/C4H8N2O2S/c5-3(7)1-2-9-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)

InChI Key

XRRRRODRADWZRA-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=O)N)C(=O)N

Origin of Product

United States

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